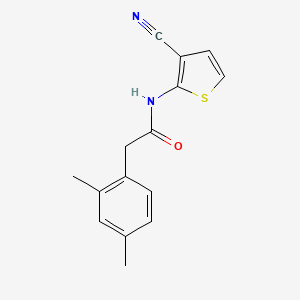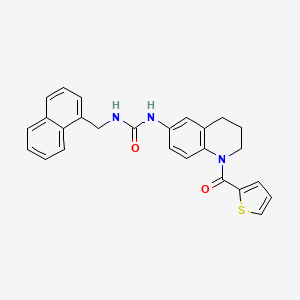
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Sensors and Chemosensors
Naphthalene derivatives have been investigated for their potential as fluorescent sensors and chemosensors, particularly in the detection of anions. For example, a new fluorescent sensor molecule incorporating naphthalene imide and urea as recognition groups showed selective recognition ability for fluoride ions over other anions, demonstrating the utility of naphthalene and urea derivatives in selective detection applications (R. Jun, 2010). Additionally, naphthalene-urea derivatives have shown unique absorption and fluorescence peaks with fluoride ions, indicating their potential as effective chemosensors (E. Cho et al., 2003).
Molecular Structure and Assembly Studies
Research has also focused on the conformational adjustments and self-assembly of urea and thiourea derivatives. Studies on urea and thiourea-based assemblies have highlighted the influence of intramolecular hydrogen bonding and the potential for creating polymorphic structures. These findings suggest the importance of urea and thiourea derivatives in designing molecules with specific structural and assembly properties, which could have implications in materials science and nanotechnology (Nithi Phukan & J. Baruah, 2016).
Pharmacological Applications
While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that derivatives of naphthalene, thiophene, and urea have been explored for their pharmacological properties, including hypotensive and antiarrhythmic activities. This underscores the broader relevance of these compounds in medicinal chemistry and drug design, though specific details on these applications are beyond the scope of the current requirements (E. Chalina & L. Chakarova, 1998).
Photochemical Studies
Derivatives have been studied for their photochemical properties, including the photophysics of dihydroquinazolinone derivatives. These studies have illuminated the photophysical properties of these compounds, demonstrating significant changes in photophysical properties depending on solvent polarity. Such insights are critical for the development of novel photoluminescent materials and for understanding the fundamental principles of photochemistry (M. Pannipara et al., 2017).
Catalytic and Synthetic Applications
Research has also delved into the catalytic applications of naphthalene and quinolinyl-urea derivatives, demonstrating their utility in chemical synthesis and catalysis. For instance, cationic rhodium complexes of naphthalene derivatives have been shown to catalyze the hydroboration of olefins with high yields and regioselectivities, indicating the potential of these compounds in facilitating various chemical transformations (M. McCarthy et al., 2000).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c30-25(24-11-5-15-32-24)29-14-4-9-19-16-21(12-13-23(19)29)28-26(31)27-17-20-8-3-7-18-6-1-2-10-22(18)20/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUJLPIIZFNTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

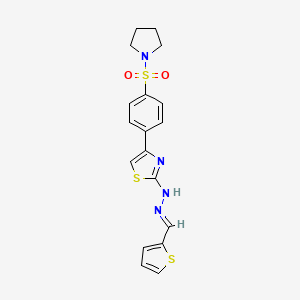
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)
![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)
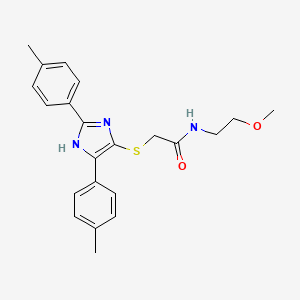
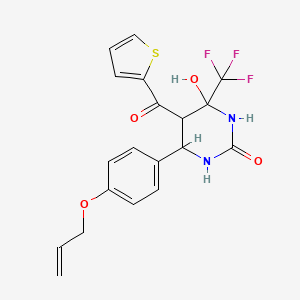
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)
![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

